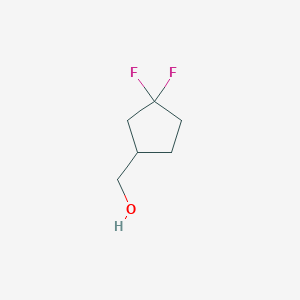

(3,3-Difluorocyclopentyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,3-difluorocyclopentyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMRIAAVEVHRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883731-63-3 | |

| Record name | (3,3-difluorocyclopentyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Advantage of Gem-Difluorination: A Technical Guide to (3,3-Difluorocyclopentyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties.[1] Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby optimizing its therapeutic profile.[1][2][3] Among the diverse array of fluorinated motifs, the gem-difluoroalicyclic scaffold has garnered significant attention. This guide provides an in-depth technical overview of (3,3-Difluorocyclopentyl)methanol (CAS Number: 883731-63-3), a valuable building block that exemplifies the strategic advantages of gem-difluorination in drug design.

Physicochemical Properties of this compound

This compound is a fluorinated building block available for research and development purposes.[4][5] Its core structure features a cyclopentyl ring with a gem-difluoro substitution at the 3-position and a hydroxymethyl group. This combination of features imparts unique properties that are highly sought after in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 883731-63-3 | [4][6] |

| Molecular Formula | C₆H₁₀F₂O | [4][6] |

| Molecular Weight | 136.14 g/mol | [4][6] |

| Appearance | Colorless liquid or crystalline solid (predicted) | |

| Purity | Typically ≥95% | [4][5] |

| Storage | Inert atmosphere, 2-8°C | [6] |

The Strategic Value of the 3,3-Difluorocyclopentyl Moiety

The incorporation of the 3,3-difluorocyclopentyl motif into drug candidates is a strategic approach to enhance their pharmacological profiles.[7] The rationale behind its utility is multi-faceted:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethylene group resistant to metabolic oxidation.[1][8] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug candidate.[1][8]

-

Conformational Rigidity: The cyclopentane ring is more conformationally restricted than an acyclic alkyl chain. The gem-difluoro substitution further influences the ring's pucker, which can be exploited to lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target protein.[1]

-

Bioisosterism: The difluoromethylene group can act as a bioisostere for a carbonyl or hydroxyl group.[1][8] This substitution can improve interactions with biological targets and enhance stability.

-

Modulation of Physicochemical Properties: The introduction of fluorine can significantly alter the pKa of neighboring functional groups, such as an amine, which influences binding interactions with target proteins.[8] It also modifies the molecule's lipophilicity, affecting cell permeability and overall pharmacokinetic properties.[8]

Caption: Key advantages of incorporating the 3,3-difluorocyclopentyl moiety in drug design.

Synthesis of this compound: A Plausible Approach

While detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous reactions for related compounds like 3,3-difluorocyclopentanamine and 3,3-difluorocyclopentanecarboxylic acid.[7][9][10][11]

A logical synthetic pathway would commence with a commercially available cyclopentanone derivative, with key steps involving the introduction of the gem-difluoro moiety, followed by transformations to introduce the hydroxymethyl group. A highly probable route involves the reduction of a 3,3-difluorocyclopentanecarboxylic acid derivative.

Caption: A proposed synthetic route to this compound.

Experimental Protocol: A Hypothetical Synthesis

The following protocol is a scientifically informed, hypothetical procedure for the synthesis of this compound, based on the synthesis of its carboxylic acid precursor.

Step 1: Synthesis of 3,3-Difluorocyclopentanecarboxylic Acid

This intermediate can be synthesized from 3-oxocyclopentanecarboxylic acid through fluorination of the corresponding ester, followed by hydrolysis. A more direct approach may involve the fluorination of cyclopentanone followed by subsequent functional group manipulations to introduce the carboxylic acid.

Step 2: Reduction of 3,3-Difluorocyclopentanecarboxylic Acid to this compound

-

Materials:

-

3,3-Difluorocyclopentanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3,3-difluorocyclopentanecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, its structure allows for the prediction of its key spectroscopic features. Spectroscopic data, including NMR, HPLC, and LC-MS, are often available from suppliers upon request.[5][6]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated NMR spectral data for this compound, based on its chemical structure and known chemical shifts for similar moieties.

Table: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂OH (methylene protons) | 3.5 - 3.7 | Doublet | 2H |

| Cyclopentyl ring protons | 1.6 - 2.5 | Multiplets | 7H |

| -OH (hydroxyl proton) | Variable (broad singlet) | Broad Singlet | 1H |

Table: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| -CH₂OH (methylene carbon) | ~65 | Singlet |

| -CF₂- (difluorinated carbon) | 120 - 125 | Triplet |

| Cyclopentyl ring carbons | 25 - 45 | Singlets and Triplets |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the cyclopentyl ring and methylene group.

-

C-F stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region, characteristic of the C-F bonds.

-

C-O stretch: An absorption band in the 1050-1150 cm⁻¹ region for the primary alcohol C-O bond.

Mass Spectrometry (MS)

In a mass spectrum (e.g., by electron ionization), the molecular ion peak [M]⁺ would be expected at m/z = 136. Common fragmentation patterns would likely involve the loss of a water molecule [M-H₂O]⁺, a hydroxymethyl radical [M-CH₂OH]⁺, or fluorine-containing fragments.

Applications in Drug Discovery

The 3,3-difluorocyclopentyl scaffold is a valuable component in the design of novel therapeutic agents, particularly in the development of kinase and viral inhibitors.

-

Kinase Inhibitors: The 3,3-difluorocyclopentylamino moiety has been successfully incorporated into a series of potent and selective TYK2 (Tyrosine Kinase 2) inhibitors.[1] The cyclopentyl ring helps to position the molecule within the ATP-binding site of the kinase, while the difluoro substitution contributes to favorable drug-like properties.[1] Selective inhibition of TYK2 over other JAK family members is a key goal to minimize potential side effects.[1]

-

Antiviral Agents: A promising application for derivatives of the 3,3-difluorocyclopentyl core is in the design of novel inhibitors of viral neuraminidase, a crucial enzyme for the release of progeny virions from infected cells, particularly in the influenza virus.[8] The cyclopentane ring is a known scaffold in some neuraminidase inhibitors, and functionalization of this core with moieties that mimic the natural substrate can lead to potent and selective inhibitors.[8]

Safety and Handling

For research and development use only. Not for human or other use.[5] As with all fluorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[12] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[12] Avoid contact with skin and eyes, and do not inhale vapors.[12] In case of contact, wash the affected area thoroughly with water.[12] Store in a tightly sealed container in a cool, dry place.[12]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the gem-difluoro group on a conformationally restricted cyclopentyl ring, can be leveraged to design novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The successful application of the 3,3-difluorocyclopentyl scaffold in the development of selective kinase and potentially viral inhibitors highlights its significant potential for addressing challenging biological targets. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers and scientists in the field of drug discovery.

References

- BenchChem. (2025). 3,3-Difluorocyclopentanamine Hydrochloride as a Scaffold in Medicinal Chemistry. Benchchem.

- Enamine. (n.d.).

- Enamine. (n.d.).

- Royal Society of Chemistry. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.

- National Institutes of Health. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.

- Moldb. (n.d.). This compound - CAS No.: 883731-63-3.

- Moldb. (n.d.). This compound - CAS No.: 883731-63-3.

- BenchChem. (2025). 3,3-Difluorocyclopentanamine hydrochloride molecular weight and formula. Benchchem.

- Google Patents. (n.d.). EP0277599A2 - Fluorine containing cyclopentane derivatives and processes for their production.

- Semantic Scholar. (2018). Fluorine‐Containing Functionalized Cyclopentene Scaffolds Through Ring Contraction and Deoxofluorination of Various Substituted Cyclohexenes.

- ACS Publications. (2019). Synthesis of gem-Difluoromethylene Containing Cycloalkenes via the Ring-Opening Reaction of gem-Difluorocyclopropanes and Subsequent RCM Reaction. The Journal of Organic Chemistry.

- Beilstein Journals. (2021).

- Merck Millipore. (n.d.).

- AK Scientific, Inc. (n.d.). Cyclopentyl (3,5-difluorophenyl)methanol.

- BLD Pharm. (n.d.). 883731-63-3|this compound.

- ChemBK. (2024). 3,3-difluorocyclopentanecarboxylic acid.

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

- Proman. (n.d.).

- PubChemLite. (n.d.). This compound (C6H10F2O).

- BenchChem. (2025). Application Notes and Protocols: The Use of 3,3-Difluorocyclopentanamine HCl in Antiviral Drug Design.

- PubChem. (n.d.). (S)-3,3-Difluorocyclopentanecarboxylic acid | C6H8F2O2 | CID 58277552.

- ResearchGate. (2025). Toxicology of Fluoro-olefins.

- National Institutes of Health. (n.d.).

- ChemicalBook. (2025). 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9.

- National Institutes of Health. (n.d.).

- PubChem. (n.d.). 3,3-Difluorocyclopentane-1-carboxylic acid | C6H8F2O2 | CID 53403837.

- NP-MRD. (n.d.).

- National Institute of Standards and Technology. (n.d.).

- ChemicalBook. (n.d.). Methanol(67-56-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). Methanol(67-56-1) 13C NMR spectrum.

- NMRS.io. (n.d.). 13C | methanol-d4 | NMR Chemical Shifts.

- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 883731-63-3 | this compound - Moldb [moldb.com]

- 6. 883731-63-3|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. NP-MRD: 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704) [np-mrd.org]

- 9. chembk.com [chembk.com]

- 10. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. aksci.com [aksci.com]

Physicochemical properties of (3,3-Difluorocyclopentyl)methanol

An In-Depth Technical Guide to the Physicochemical Properties of (3,3-Difluorocyclopentyl)methanol for Drug Discovery Professionals

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This compound, a key fluorinated building block, has garnered significant interest for its potential to impart favorable physicochemical and pharmacokinetic properties to active pharmaceutical ingredients (APIs). The geminal difluoro group on the cyclopentane ring offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, tailored for researchers, medicinal chemists, and drug development scientists. Moving beyond a simple data sheet, this document synthesizes core data with field-proven insights into its application, anticipated analytical profile, and safe handling, providing a holistic view for its effective use in the laboratory.

Section 1: Core Physicochemical Properties

This compound is a functionalized cycloalkane valued for its unique structural motif. While extensive experimental data for this specific compound is not broadly published, we can consolidate its known identifiers and compare them with its non-fluorinated parent structure to infer the impact of fluorination.

The introduction of the two highly electronegative fluorine atoms in place of hydrogen atoms is expected to increase the molecular weight, density, and boiling point compared to the parent compound, Cyclopentanemethanol. The increased polarity and potential for hydrogen bonding with the fluorine atoms can also influence its solubility profile.

Table 1: Physicochemical Property Summary

| Property | This compound | Cyclopentanemethanol (for comparison) |

| CAS Number | 883731-63-3[1][2][3][4] | 3637-61-4[5] |

| Molecular Formula | C₆H₁₀F₂O[3][4] | C₆H₁₂O[5] |

| Molecular Weight | 136.14 g/mol [3][4] | 100.16 g/mol [5] |

| Appearance | Colorless to almost colorless clear liquid | Liquid or solid[5] |

| Boiling Point | Data not available | 162-163 °C[5] |

| Density | Data not available (Expected > 0.926 g/mL) | 0.926 g/mL[5] |

| Storage | Inert atmosphere, 2-8°C[2] | Not specified |

Section 2: The Strategic Value of the 3,3-Difluoro Motif in Medicinal Chemistry

The utility of this compound as a building block stems directly from the predictable and beneficial effects of the gem-difluoromethylene group. The judicious placement of fluorine can address multiple challenges in drug development.[6]

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing metabolically labile C-H bonds at the 3-position of the cyclopentyl ring with C-F bonds effectively blocks oxidative metabolism by enzymes such as cytochrome P450. This can significantly increase a drug candidate's in vivo half-life, a critical parameter for optimizing dosing regimens.

Modulation of Lipophilicity and pKa: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH. While often increasing lipophilicity (logP), the polar nature of the C-F bond can also enhance interactions with polar residues in a protein's binding pocket.

Bioisosterism and Conformational Control: The difluoromethylene (CF₂) group is recognized as a valuable bioisostere for a carbonyl (C=O) group or, in some contexts, an ether oxygen. This substitution can improve target engagement and selectivity. Furthermore, the steric and electronic properties of the CF₂ group can restrict the conformational flexibility of the cyclopentane ring, potentially locking the molecule into a more biologically active conformation and reducing the entropic penalty upon binding to a target.[7]

Section 3: Anticipated Spectroscopic Profile

For any synthetic building block, structural verification is paramount. While specific spectra for this compound require experimental acquisition, its expected spectroscopic characteristics can be predicted based on its functional groups. Researchers synthesizing or utilizing this compound can use the following profile as a guide for characterization.

¹H NMR:

-

-CH₂OH (methylene protons): A multiplet (likely a doublet of doublets) is expected in the range of δ 3.5-3.8 ppm.

-

-CH-CH₂OH (methine proton): A multiplet is expected around δ 2.0-2.4 ppm.

-

Cyclopentyl ring protons (-CH₂-): Complex multiplets are expected in the range of δ 1.6-2.2 ppm.

-

-OH (hydroxyl proton): A broad singlet with a variable chemical shift.

¹³C NMR:

-

-CH₂OH (methylene carbon): A signal is expected around δ 60-65 ppm.

-

-CF₂- (difluorinated carbon): A triplet is expected (due to C-F coupling) in the highly deshielded region of δ 120-125 ppm.

-

Cyclopentyl ring carbons: Signals are expected in the range of δ 25-45 ppm.

¹⁹F NMR:

-

A single signal, likely a multiplet due to coupling with adjacent protons, is expected.

IR Spectroscopy:

-

O-H stretch: A strong, broad absorption band around 3300-3400 cm⁻¹.

-

C-H stretch: Absorptions just below 3000 cm⁻¹.

-

C-F stretch: Strong, characteristic absorption bands in the range of 1000-1200 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 136.14. Common fragmentation patterns would include the loss of water (M-18) and the loss of the hydroxymethyl group (M-31).

Section 4: Conceptual Synthetic Pathway

While multiple synthetic routes are possible, a logical and common approach to synthesizing this compound involves the deoxofluorination of a readily available keto-ester, followed by standard reduction. This self-validating protocol ensures the correct placement of the functional groups.

Diagram 1: Proposed Synthetic Workflow

Caption: A plausible two-step synthesis of this compound.

Experimental Protocol (Conceptual)

Step 1: Synthesis of Ethyl 3,3-difluorocyclopentane-1-carboxylate

-

To a stirred, cooled (0 °C) solution of ethyl 3-oxocyclopentane-1-carboxylate in an anhydrous solvent like dichloromethane, slowly add a deoxofluorinating agent (e.g., diethylaminosulfur trifluoride - DAST).

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield ethyl 3,3-difluorocyclopentane-1-carboxylate.

Step 2: Reduction to this compound

-

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF) under an inert atmosphere and cool to 0 °C.

-

Slowly add a solution of ethyl 3,3-difluorocyclopentane-1-carboxylate in THF to the suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Cool the mixture back to 0 °C and carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Filter the resulting solids and wash thoroughly with ether.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Section 5: Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, this compound must be handled with appropriate care in a laboratory setting.[4]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[4] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[4] |

| Serious eye damage/irritation | 2A | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[4] |

Precautions for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side-shields or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid breathing vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere, as recommended at 2-8°C.[2]

Conclusion

This compound is more than a simple alcohol; it is a strategically designed building block that offers medicinal chemists a tool to enhance the drug-like properties of their lead compounds. Its gem-difluoro group provides a reliable method for increasing metabolic stability and modulating physicochemical properties. By understanding its core properties, anticipated analytical profile, and safe handling requirements, researchers can effectively integrate this valuable scaffold into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

Sources

- 1. This compound | CAS#:883731-63-3 | Chemsrc [chemsrc.com]

- 2. 883731-63-3|this compound|BLD Pharm [bldpharm.com]

- 3. 883731-63-3 | this compound - Moldb [moldb.com]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [guidechem.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mass Spectrometry Analysis of (3,3-Difluorocyclopentyl)methanol

Introduction

(3,3-Difluorocyclopentyl)methanol is a saturated alicyclic alcohol containing a geminal difluoride substitution. This structural motif is of increasing interest in medicinal chemistry, as the introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate and reliable analytical methods are therefore essential for its characterization, particularly during synthesis and metabolic studies. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and profound structural insight.

This guide provides an in-depth analysis of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of methods, we explore the causal relationships between molecular structure and analytical outcomes, offering field-proven insights for researchers, scientists, and drug development professionals. We will detail the recommended analytical workflows, delve into the principles of ionization and fragmentation, and provide robust, step-by-step protocols to ensure trustworthy and reproducible results.

Physicochemical Properties & Mass Spectrometry Considerations

The structure of this compound (C6H10F2O, Molecular Weight: 136.14 g/mol ) dictates the optimal approach for its analysis.[1]

-

Polarity and Volatility: The presence of the hydroxyl (-OH) group makes the molecule polar and capable of hydrogen bonding. While it has a degree of volatility, its polarity makes it highly suitable for Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, potentially with derivatization (e.g., silylation) to increase volatility and improve chromatographic performance.[2][3]

-

Ionization Propensity: The molecule lacks easily ionizable acidic or basic functional groups. Therefore, soft ionization techniques that rely on protonation or adduct formation are generally preferred over hard ionization techniques that can cause excessive fragmentation.[4][5]

-

Influence of Fluorine: The two fluorine atoms have a significant impact. Fluorine is monoisotopic (¹⁹F), which simplifies the resulting mass spectra as there are no isotopic patterns to consider from the halogen itself, unlike with chlorine or bromine.[6] The strong carbon-fluorine bond and the electronegativity of fluorine influence fragmentation pathways, often directing cleavage events and stabilizing certain fragment ions.[7]

Based on these properties, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is an ideal technique for detailed structural elucidation.[8][9] GC-MS with Electron Ionization (EI) is also a powerful tool, particularly for initial identification and for providing complementary fragmentation data.

Recommended Analytical Workflow

A robust analytical strategy ensures comprehensive characterization from sample preparation to final data interpretation. The choice between an LC-MS or GC-MS workflow depends on the analytical context, such as sample matrix, required sensitivity, and available instrumentation.

Below is a generalized workflow that serves as a self-validating system, incorporating necessary quality controls for trustworthy data generation.

Caption: High-level workflow for MS analysis.

Detailed Experimental Protocols

The following protocols are designed to be starting points and should be optimized for the specific instrumentation and analytical goals.

Protocol 1: LC-MS/MS Analysis via Electrospray Ionization (ESI)

This is the preferred method for analyzing the compound in complex matrices (e.g., biological fluids) due to the soft ionization and coupling with liquid chromatography.

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create working solutions by diluting the stock solution in a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid serves to promote protonation ([M+H]⁺) in positive ion mode.

-

For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog).

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Parameters (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow at 800 L/hr at a temperature of 350 °C.

-

MS1 Scan Range: m/z 50-300 to identify the precursor ion.

-

MS/MS: Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions from the MS1 scan. Set the protonated molecule ([M+H]⁺ at m/z 137.08) as the primary precursor for collision-induced dissociation (CID).

-

Collision Energy: Ramp collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

-

Protocol 2: GC-MS Analysis via Electron Ionization (EI)

This method is excellent for pure samples or for volatile compound screening, providing classic, library-searchable fragmentation patterns.

-

Sample Preparation:

-

Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

(Optional but Recommended): For improved peak shape and volatility, perform derivatization. To a dried aliquot of the sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether.

-

-

Gas Chromatography (GC) Parameters:

-

Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1 ratio).

-

Oven Program: Hold at 50 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 3 minutes.

-

-

Mass Spectrometry (MS) Parameters (EI Mode):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching.[10]

-

Source Temperature: 230 °C.

-

Scan Range: m/z 35-400.

-

Ionization and Fragmentation Analysis

The true power of mass spectrometry lies in the interpretation of fragmentation patterns, which act as a structural fingerprint.

A. ESI Fragmentation (Positive Ion Mode)

Under ESI conditions, the molecule will primarily form a protonated species, [M+H]⁺ , at m/z 137.08 . Tandem MS (MS/MS) of this precursor ion is expected to induce fragmentation through characteristic pathways for alicyclic alcohols.

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

-

Loss of Water ([M+H - H₂O]⁺, m/z 119.07): This is a classic fragmentation pathway for protonated alcohols. The protonated hydroxyl group becomes a good leaving group (H₂O), resulting in a stable carbocation.[11]

-

Loss of Hydrogen Fluoride ([M+H - HF]⁺, m/z 117.08): The presence of fluorine enables the elimination of neutral HF, a common pathway for fluorinated compounds.[12]

-

Sequential Losses: A subsequent loss of HF from the m/z 119 ion or H₂O from the m/z 117 ion can lead to a fragment at m/z 99.06 .

-

Loss of Formaldehyde equivalent ([M+H - CH₂O]⁺): While less common, cleavage of the C-C bond connecting the ring and the methanol group can occur.

B. EI Fragmentation

Electron Ionization is a high-energy process that produces a radical cation, [M]•⁺ , at m/z 136.14 , which is often of low abundance or absent for alcohols.[13] The subsequent fragmentation is typically more extensive than in ESI.

-

Alpha-Cleavage: The bond adjacent to the oxygen atom is weak and prone to cleavage. For primary alcohols, this results in the loss of an alkyl radical. Here, cleavage of the C-C bond between the ring and the CH₂OH group would lead to a resonance-stabilized [CH₂OH]⁺ ion at m/z 31 .[14] This is often a prominent peak for primary alcohols.

-

Ring Fragmentation: The cyclopentane ring itself will fragment. Common losses for cycloalkanes include the loss of ethylene (C₂H₄, 28 Da), leading to an ion at m/z 108 .[15][16]

-

Loss of Neutrals: Similar to ESI, losses of H₂O (m/z 118), HF (m/z 116), and the CH₂OH radical (m/z 105) are expected.

-

Fluorinated Fragments: The presence of gem-difluoro substitution can lead to characteristic fluorine-containing ions, such as CF₂⁺ containing fragments.[17][18]

Data Interpretation and Validation

A combination of high-resolution mass spectrometry (HRMS) and logical analysis confirms the identity of the analyte.

-

Accurate Mass Measurement: Using an HRMS instrument like a TOF or Orbitrap allows for the determination of the elemental composition of the precursor and fragment ions. For example, observing a precursor ion at m/z 137.0765 (calculated for C₆H₁₁F₂O⁺) with a mass accuracy of <5 ppm provides high confidence in the assigned formula.

-

Isotopic Pattern: While fluorine is monoisotopic, the natural abundance of ¹³C (~1.1%) will produce a small A+1 peak. For the [M+H]⁺ ion (C₆H₁₁F₂O⁺), an M+1 peak at m/z 138.08 with an intensity of ~6.6% relative to the monoisotopic peak is expected.

-

Fragment Ion Logic: The observed fragmentation pattern must be chemically plausible. The presence of key fragments, as detailed above, provides strong evidence for the specific structure of this compound.

Table 1: Summary of Key Expected Ions

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Identity/Loss |

| ESI (+) | 137.08 ([M+H]⁺) | 119.07 | [M+H - H₂O]⁺ |

| 117.08 | [M+H - HF]⁺ | ||

| 99.06 | [M+H - H₂O - HF]⁺ | ||

| EI | 136.14 ([M]•⁺) | 118.07 | [M - H₂O]•⁺ |

| 105.06 | [M - •CH₂OH]⁺ | ||

| 31.02 | [CH₂OH]⁺ |

Conclusion

The mass spectrometric analysis of this compound is effectively achieved through both LC-ESI-MS/MS and GC-EI-MS. ESI provides soft ionization, ideal for determining the molecular weight and studying specific fragmentation pathways via MS/MS, with key losses of water and hydrogen fluoride. EI delivers more extensive fragmentation, offering a complementary and highly characteristic fingerprint, including a diagnostic alpha-cleavage ion at m/z 31 and fragments arising from ring cleavage. By employing high-resolution instrumentation and adhering to the robust workflows and protocols outlined in this guide, researchers can confidently identify and characterize this fluorinated building block, ensuring data integrity in drug discovery and development pipelines.

References

-

Restek Corporation. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Restek. [Link]

-

Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. [Link]

-

Chromatography Online. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC International. [Link]

-

U.S. Geological Survey. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]

-

Technology Networks. (2024, September 9). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. [Link]

-

ResearchGate. (2015, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclopentane fragmentation pattern. [Link]

-

YouTube. (2020, July 28). Mass Spectrometry of Cycloalkanes. [Link]

-

Nagwa. (2019, September 1). Question Video: Mass Spectrum of Fluorine (F₂). [Link]

-

National Institutes of Health. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

-

ACS Publications. Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. [Link]

-

Wikipedia. Alkane. [Link]

-

ResearchGate. (2013, June 13). MALDI or ESI which is suitable for small molecules?. [Link]

-

University of Alabama at Birmingham. (2013, February 7). Metabolomics - Mass Spectrometry analysis of Small molecules. [Link]

-

NIST. Mass spectra of fluorocarbons. [Link]

-

SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

-

NIST. Mass Spectra of Fluorocarbons. [Link]

-

ResearchGate. (2016, May 26). Could any one suggest the effect of fluorine in mass spectrometry?. [Link]

-

National Institutes of Health. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC. [Link]

-

ResearchGate. Mass spectra of cyclopentanone interacted with 90 fs laser.... [Link]

-

Canadian Journal of Chemistry. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

ResearchGate. (2022, January). Mass-Labeled Fluorotelomer Alcohol Fragmentation Gives “False Positive” for Nonlabeled Fluorotelomer Alcohols with Implications for Consumer Product Analysis. [Link]

-

NIST WebBook. Methanol, TMS derivative. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Doc Brown's Chemistry. CH3OH mass spectrum of methanol. [Link]

-

ResearchGate. The mass spectra of methanol (A), ethanol (B), acetonitrile (C), and.... [Link]

Sources

- 1. 883731-63-3 | this compound - Moldb [moldb.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. poseidon-scientific.com [poseidon-scientific.com]

- 5. researchgate.net [researchgate.net]

- 6. nagwa.com [nagwa.com]

- 7. researchgate.net [researchgate.net]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uab.edu [uab.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. whitman.edu [whitman.edu]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. youtube.com [youtube.com]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to (3,3-Difluorocyclopentyl)methanol: A Valuable Building Block for Modern Drug Discovery

Abstract

(3,3-Difluorocyclopentyl)methanol has emerged as a critical fluorinated building block for researchers and scientists in the field of drug development. Its unique structural and physicochemical properties, imparted by the gem-difluoro group on a cyclopentyl scaffold, offer significant advantages in the design of novel therapeutics. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, characteristic analytical data, and its applications in medicinal chemistry, with a focus on the development of kinase inhibitors and antiviral agents.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. The carbon-fluorine bond is exceptionally strong, rendering fluorinated motifs resistant to metabolic oxidation and leading to improved pharmacokinetic profiles. The gem-difluoroalicyclic scaffold, in particular, has gained significant traction. This compound, with its conformationally restricted ring system and a versatile primary alcohol functional group, serves as an attractive starting material for the synthesis of more complex molecules. The difluoromethylene group can act as a bioisostere for a carbonyl or hydroxyl group, potentially modulating interactions with biological targets.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀F₂O | [2][3] |

| Molecular Weight | 136.14 g/mol | [2][3] |

| CAS Number | 883731-63-3 | [2][3] |

| Appearance | Colorless liquid or solid (predicted) | |

| Boiling Point | Not explicitly available, estimated to be higher than methanol (64.7 °C) | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | |

| Storage | Store in an inert atmosphere at 2-8°C. | [2] |

Synthesis of this compound

A robust and scalable synthesis is crucial for the accessibility of this building block. The most logical and commonly employed synthetic strategy involves the reduction of 3,3-difluorocyclopentanecarboxylic acid. This precursor can be synthesized from commercially available starting materials.

Synthesis of the Precursor: 3,3-Difluorocyclopentanecarboxylic Acid

While multiple routes to 3,3-difluorocyclopentanecarboxylic acid exist, a common method involves the fluorination of a cyclopentanone derivative followed by further functional group manipulations. For the purpose of this guide, we will consider 3,3-difluorocyclopentanecarboxylic acid as a commercially available or readily synthesizable starting material.

Reduction of 3,3-Difluorocyclopentanecarboxylic Acid to this compound

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, two highly effective reducing agents are considered: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).

Chemical Equation:

LiAlH₄ is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[4][5]

Materials:

-

3,3-Difluorocyclopentanecarboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 3,3-difluorocyclopentanecarboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of celite and wash the filter cake with THF.

-

Combine the organic filtrates and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure alcohol.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for the reduction of 3,3-difluorocyclopentanecarboxylic acid.

Borane complexes, such as BH₃·THF or BH₃·SMe₂, are also excellent reagents for the reduction of carboxylic acids and are often preferred for their milder reaction conditions and higher chemoselectivity.[6][7][8]

Procedure Outline: The procedure is similar to the LiAlH₄ reduction but typically involves adding the borane reagent to the carboxylic acid solution in THF at 0 °C and then allowing the reaction to proceed at room temperature or with gentle heating. The workup involves quenching with methanol followed by an acidic workup to hydrolyze the borate esters.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through standard spectroscopic techniques. While a publicly available, comprehensive dataset is not readily accessible, the expected spectral features can be reliably predicted.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a multiplet for the proton on the carbon bearing the hydroxymethyl group. The two protons of the CH₂OH group will likely appear as a doublet. The protons on the cyclopentyl ring will exhibit complex multiplets due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The spectrum will show distinct signals for each of the six carbon atoms. The carbon attached to the hydroxyl group (CH₂OH) will appear in the range of 60-70 ppm. The carbon bearing the two fluorine atoms (CF₂) will exhibit a characteristic triplet due to carbon-fluorine coupling and will be shifted significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The predicted monoisotopic mass is 136.0700 g/mol .[9] Electron ionization (EI) may lead to fragmentation, with a potential loss of water (M-18) or the hydroxymethyl group (M-31).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.[10][11]

-

C-H stretching bands around 2850-3000 cm⁻¹.[12]

-

A strong C-O stretching band in the range of 1000-1250 cm⁻¹.[10]

-

Strong C-F stretching bands, typically found in the 1000-1400 cm⁻¹ region.

Applications in Drug Discovery

The 3,3-difluorocyclopentyl moiety is a valuable scaffold in the design of bioactive molecules, offering a unique combination of properties that can enhance pharmacological profiles.

Kinase Inhibitors

The conformationally restricted nature of the cyclopentyl ring can help to position a molecule within the ATP-binding site of a kinase, while the difluoro substitution can improve drug-like properties. The 3,3-difluorocyclopentylamino moiety has been successfully incorporated into potent and selective Tyrosine Kinase 2 (TYK2) inhibitors, which are of interest for the treatment of autoimmune diseases.[13]

Diagram: Role in Kinase Inhibition

Sources

- 1. benchchem.com [benchchem.com]

- 2. 883731-63-3|this compound|BLD Pharm [bldpharm.com]

- 3. 883731-63-3 | this compound - Moldb [moldb.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Borane Reagents [organic-chemistry.org]

- 8. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C6H10F2O) [pubchemlite.lcsb.uni.lu]

- 10. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 12. echemi.com [echemi.com]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Stability and Storage of (3,3-Difluorocyclopentyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Difluorocyclopentyl)methanol is a valuable fluorinated building block in modern medicinal chemistry and drug development.[1] The strategic incorporation of fluorine atoms into organic molecules, such as in this aliphatic alcohol, can significantly modulate key drug properties including metabolic stability, lipophilicity, and binding affinity.[2] The gem-difluoro group on the cyclopentyl ring introduces a stable, polar functionality that can alter the conformation and electronic properties of parent molecules, making this compound a sought-after intermediate in the synthesis of novel therapeutics.[3]

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high chemical and thermal stability to organofluorine compounds.[2][4] However, the overall stability of this compound is also influenced by its primary alcohol functional group. A thorough understanding of its stability profile and optimal storage conditions is therefore paramount to ensure its integrity, purity, and performance in synthetic applications, ultimately safeguarding the quality of downstream active pharmaceutical ingredients (APIs).

This guide provides an in-depth analysis of the stability and recommended storage conditions for this compound, grounded in the principles of organofluorine chemistry and established best practices for pharmaceutical intermediates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 883731-63-3 | [4][5] |

| Molecular Formula | C₆H₁₀F₂O | [5] |

| Molecular Weight | 136.14 g/mol | [4][5] |

| Appearance | Liquid | |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | 2-8°C (Refrigerated) | [4] |

| Recommended Atmosphere | Inert (e.g., Nitrogen, Argon) | [4] |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Stability Profile

The stability of this compound is primarily dictated by the robust nature of the C-F bonds and the reactivity of the primary alcohol group.

Thermal Stability

Hydrolytic Stability

This compound is expected to be stable under neutral and acidic pH conditions. However, like other alcohols, it can be deprotonated under strong basic conditions, which may catalyze degradation pathways. While the gem-difluoro group is generally resistant to hydrolysis, the overall stability of the molecule in aqueous solutions should be experimentally verified, especially if it is to be used in processes involving strong bases.

Oxidative Stability

The presence of fluorine atoms tends to increase the oxidative stability of neighboring C-H bonds.[7] However, the primary alcohol group is susceptible to oxidation. Contact with strong oxidizing agents can lead to the formation of the corresponding aldehyde or carboxylic acid. Therefore, it is crucial to avoid storing or handling this compound with incompatible oxidizing agents.

Photostability

Many fluorinated pharmaceutical intermediates are photosensitive and can degrade upon exposure to light.[8] While specific photostability data for this compound is not available, it is best practice to protect it from light to prevent potential degradation. Studies on other fluorinated pharmaceuticals have shown that photolysis can lead to defluorination or other structural changes.[9][10]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended. These are based on a synthesis of supplier recommendations and general best practices for handling fluorinated intermediates.[4][8]

-

Temperature: Store in a refrigerator at 2-8°C.[4] Low temperatures slow down potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[4] This prevents oxidation of the primary alcohol group.

-

Light: Protect from light by using amber glass bottles or storing in a dark location.[8]

-

Container: Use well-sealed, airtight containers made of inert materials like glass.[8]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

The following diagram illustrates the decision-making process for the proper storage of this compound.

Caption: Workflow for the proper storage of this compound.

Protocol for a Forced Degradation Study

To fully characterize the stability of this compound and identify potential degradation products, a forced degradation (or stress testing) study is recommended.[11][12] This is a critical step in drug development to establish a molecule's intrinsic stability and to develop stability-indicating analytical methods.[1]

Objective

To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by the International Council for Harmonisation (ICH) guidelines.[13]

Materials

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile or methanol (HPLC grade)

-

Analytical instruments: HPLC with UV or Mass Spectrometric detector, pH meter.[14]

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acidic hydrolysis.

-

Neutral Hydrolysis: Mix the stock solution with high-purity water. Follow the same procedure as for acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature and collect samples at various time points.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 60°C). Dissolve samples in the solvent at various time points for analysis.

-

Photolytic Degradation: Expose the compound (both in solid state and in solution) to light conditions as specified in ICH guideline Q1B. A control sample should be kept in the dark.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. A mass spectrometer can be used to identify the mass of any degradation products.

Conclusion

This compound is a robust building block for drug discovery, largely due to the inherent stability of the C-F bond. However, its primary alcohol functionality necessitates careful handling and storage to prevent degradation. The recommended storage conditions—refrigeration (2-8°C) under an inert atmosphere and protected from light—are crucial for maintaining its long-term purity and integrity. For researchers and drug development professionals, conducting a thorough forced degradation study is a vital step to fully understand its stability profile and to develop reliable analytical methods, ensuring the quality and success of their synthetic endeavors.

References

-

Proman. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Protheragen. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly? Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Organofluorine compounds – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

-

Methanex Corporation. (2022, November 3). SAFETY DATA SHEET - Methanol. Retrieved from [Link]

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

American Chemical Society. (2025, December 15). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]

-

PubMed. (n.d.). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Retrieved from [Link]

-

State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol. Retrieved from [Link]

-

Perimeter Solutions. (n.d.). SUMMARY OF INFORMATION FOR FOAM STORAGE, INSPECTION AND TESTING FOR SOLBERG® FLUORINE-FREE FOAM CONCENTRATES. Retrieved from [Link]

-

Quora. (2024, July 4). What precautions should be taken when handling methanol? Retrieved from [Link]

-

Semantic Scholar. (n.d.). Aqueous photolysis of 8:2 fluorotelomer alcohol. Retrieved from [Link]

-

MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved from [Link]

-

MolecularCloud. (2025, May 28). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). Biodegradation mechanism of cycloalkane hydrocarbons. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, November 14). Is there a way to contain fluorine gas for long term so that it can be visually observed? Retrieved from [Link]

-

Oakwood Chemical. (n.d.). (3, 3-difluorocyclobutyl)methanol, min 98%, 100 grams. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

-

LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

National Institutes of Health. (2018, August 21). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Retrieved from [Link]

-

OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1998, May 27). Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

PubChem. (n.d.). Methanol. Retrieved from [Link]

-

Pharmaceutical Outsourcing. (2018, August 9). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Retrieved from [Link]

-

Indian Journal of Advances in Chemical Science. (n.d.). Stability-Indicating HPLC Method for the Determination of Fenoterol Hydrobromide in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

-

ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Overtone-Induced Degradation of Perfluorinated Alcohols in the Atmosphere. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Retrieved from [Link]

-

MDPI. (n.d.). Methanol Oxidation over Pd-Doped Co- and/or Ag-Based Catalysts: Effect of Impurities (H2O and CO). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Significant Residual Fluorinated Alcohols Present in Various Fluorinated Materials. Retrieved from [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 883731-63-3|this compound|BLD Pharm [bldpharm.com]

- 5. 883731-63-3 | this compound - Moldb [moldb.com]

- 6. benchchem.com [benchchem.com]

- 7. blackstonefluids.com [blackstonefluids.com]

- 8. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 13. fda.gov [fda.gov]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to the Solubility of (3,3-Difluorocyclopentyl)methanol in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of (3,3-Difluorocyclopentyl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical data to offer a foundational understanding of the molecule's structural properties, predictive solubility modeling, and a definitive experimental protocol for quantitative determination. Our approach is grounded in first principles of physical organic chemistry to empower researchers to make informed decisions in solvent selection for synthesis, purification, formulation, and screening.

Molecular Architecture and its Influence on Solubility

Understanding the solubility of this compound requires a detailed analysis of its three primary structural components: the cyclopentyl backbone, the primary alcohol, and the geminal difluoride group. The interplay between these features dictates the molecule's interaction with various solvent classes.

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol is the dominant polar feature. It is a strong hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This functional group is the primary driver for solubility in polar protic solvents like water, methanol, and ethanol.[1]

-

The Cyclopentyl Ring: This five-carbon aliphatic ring constitutes the non-polar, lipophilic portion of the molecule. Its hydrocarbon nature promotes solubility in non-polar solvents through van der Waals interactions.[2][3] The solubility in solvents like hexanes or toluene is primarily influenced by this moiety.

-

The Geminal Difluoride Group (-CF₂-): The introduction of a gem-difluoro moiety at the 3-position is a critical modification with complex effects. While often used to modulate metabolic stability or binding affinity in drug discovery, its impact on solubility is nuanced.[4][5][6] The two highly electronegative fluorine atoms create a strong local dipole moment, significantly increasing the polarity of that portion of the ring. However, unlike the hydroxyl group, the C-F bond is a very weak hydrogen bond acceptor. Therefore, the CF₂ group enhances polar interactions but does not contribute to hydrogen bonding networks in the same way an oxygen or nitrogen atom would.[4][7][8]

The molecule thus possesses a dual nature: a lipophilic hydrocarbon frame combined with two distinct polar regions. This structure suggests that the molecule will exhibit broad, but differential, solubility across a spectrum of organic solvents.

Predictive Solubility Framework

Based on the principle of "like dissolves like," we can establish a qualitative framework for predicting the solubility of this compound.[1][9] For comparison, the non-fluorinated analog, cyclopentanol, is soluble in alcohols and ether but only sparingly soluble in water, highlighting the importance of the hydrocarbon character.[2][3][10] The introduction of the polar CF₂ group is expected to modulate this behavior.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | Hydrogen bonding (dominant), Dipole-Dipole |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Acetonitrile, DMSO | High | Dipole-Dipole interactions |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Dipole-Dipole interactions |

| Aromatic | Toluene, Benzene | Low to Moderate | van der Waals, weak Dipole-Induced Dipole |

| Aliphatic Non-Polar | Hexanes, Heptane | Low | van der Waals (London Dispersion Forces) |

Causality Behind Predictions:

-

High Solubility in Alcohols: The ability of the solute's -OH group to integrate into the solvent's hydrogen-bonding network is the overwhelming factor.

-

High Solubility in Polar Aprotics: The strong dipoles of both the -OH and -CF₂ groups can be effectively solvated by the dipoles of solvents like DMSO or Acetone.

-

Lower Solubility in Non-Polar Solvents: The energy required to break the solute-solute hydrogen bonds and dipole-dipole interactions is not sufficiently compensated by the weak van der Waals forces formed with non-polar solvents, leading to poor solubility.

The following diagram illustrates the key intermolecular forces that must be overcome (solute-solute) and established (solute-solvent) for dissolution to occur.

Caption: Thermodynamic forces governing the dissolution process.

Quantitative Experimental Protocol: Isothermal Shake-Flask Method

While predictions are invaluable for initial screening, definitive solubility data must be acquired empirically. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility, providing a true equilibrium value.[11][12][13]

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved states. The concentration of the solute in the resulting saturated solution is then measured.

Step-by-Step Methodology

-

Preparation of Vials: To a series of 4 mL glass vials, add an excess of this compound (e.g., ~20-50 mg, ensuring a visible amount of solid will remain undissolved).

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the vials for at least 24 hours to ensure equilibrium is reached.[12][14] A 48-hour time point is recommended to confirm that the solubility value does not change, thereby validating the equilibration period.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to sediment. For solvents with fine suspensions, centrifugation (e.g., 10 min at 5000 rpm) is required to obtain a clear supernatant.

-

Sample Collection: Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant, ensuring no solid particles are disturbed.

-

Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID). A pre-established calibration curve of known concentrations of this compound is required for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically reported in mg/mL or mol/L.

Self-Validating System: Critical Quality Checks

-

Visual Confirmation: At the end of the equilibration period, a visible excess of undissolved solid must be present in the vial. Its absence indicates that the initial amount was insufficient to achieve saturation, invalidating the result.

-

Time-Point Confirmation: As mentioned, analyzing samples at two different time points (e.g., 24h and 48h) should yield the same solubility value, confirming that equilibrium has been reached.

The following diagram outlines this mandatory experimental workflow.

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Conclusion

The solubility of this compound is governed by a balance between its polar hydroxyl and gem-difluoro groups and its non-polar hydrocarbon ring. This structure confers a high degree of solubility in polar protic and aprotic solvents, with significantly lower solubility in non-polar aliphatic media. While theoretical predictions provide a robust starting point for solvent selection, they are not a substitute for precise, empirical data. For applications in drug development and process chemistry where concentration is a critical parameter, the Isothermal Shake-Flask method is the required standard for generating reliable and reproducible solubility data. This guide provides both the theoretical foundation and the practical, self-validating protocol necessary for researchers to confidently assess the solubility of this fluorinated building block.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Solubility of Things. (n.d.). Cyclopentanol. Retrieved from [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Riniker, S., & van Gunsteren, W. F. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 11623-11648. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Saleh, N., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Journal of Chemical Theory and Computation, 17(9), 5827-5838. [Link]

-

Mykhailiuk, P. K., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentanol. PubChem Compound Database. Retrieved from [Link]

-

Shah, V. P., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(4), 26-30. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-